molecular formula C13H18N2O3 B2532489 (2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid CAS No. 1148027-01-3

(2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid

Cat. No.: B2532489
CAS No.: 1148027-01-3
M. Wt: 250.298
InChI Key: GTJBDXXURSIWBY-KTKRTIGZSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name (2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid is derived from the following components:

  • Parent Chain : Prop-2-enoic acid (a three-carbon chain with a double bond between carbons 2 and 3, terminated by a carboxylic acid group).
  • Substituents :
    • 2,3-Dimethyl : Methyl groups attached to carbons 2 and 3 of the prop-2-enoic acid backbone.
    • 3-[(1-Cyanocyclohexyl)carbamoyl] : A carbamoyl group (-CONH-) linked to a 1-cyanocyclohexyl moiety, attached to carbon 3 of the parent chain.

The Z descriptor specifies the stereochemical configuration at the double bond, indicating that the higher-priority groups on each carbon are on the same side. This designation follows the Cahn–Ingold–Prelog (CIP) priority rules, which prioritize substituents based on atomic number and bonding hierarchy.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₃H₁₈N₂O₃ , with a molecular weight of 250.29 g/mol (Table 1).

Property Value Source
Molecular Formula C₁₃H₁₈N₂O₃
Molecular Weight (g/mol) 250.29
CAS Number 1148027-01-3

Key Functional Groups :

  • Carboxylic Acid (-COOH) : Contributes to acidity and hydrogen-bonding capability.
  • Carbamoyl (-CONH-) : Facilitates interactions with biological targets via hydrogen bonding.
  • Cyano (-C≡N) : Enhances dipole-dipole interactions and electronic effects.

Stereochemical Configuration and Z-Isomer Specificity

The Z configuration is determined using the CIP rules:

  • Priority Assignment :
    • Carbon 2 : Methyl group (priority 1) and hydrogen (priority 2).
    • Carbon 3 : Carbamoyl group (priority 1) and methyl group (priority 2).
  • Configuration : The higher-priority groups (methyl on C2 and carbamoyl on C3) are on the same side, satisfying the Z descriptor.

This stereochemistry is critical for biological activity, as spatial arrangement influences receptor binding and catalytic interactions.

Comparative Analysis of Synonymous Naming Conventions

Synonym Structural Basis for Naming Source
2-Butenoic acid, 4-[(1-cyanocyclohexyl)amino]-2,3-dimethyl-4-oxo- Uses butenoic acid as the parent chain, with substituents numbered accordingly.
This compound Follows IUPAC guidelines for prop-2-enoic acid as the parent chain.

Key Differences :

  • Parent Chain Selection :
    • Butenoic Acid (C₄H₆O₂): Longer chain but less substituted.
    • Prop-2-enoic Acid (C₃H₄O₂): Shorter chain with higher substituent density, adhering to IUPAC’s “maximum substituents” rule.
  • Substituent Positioning :
    • The 3-carbamoyl group in the IUPAC name reflects its attachment to carbon 3 of the prop-2-enoic acid backbone.
    • In the butenoic acid synonym, the 4-carbamoyl group arises from alternative numbering.

Properties

IUPAC Name

(Z)-4-[(1-cyanocyclohexyl)amino]-2,3-dimethyl-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(10(2)12(17)18)11(16)15-13(8-14)6-4-3-5-7-13/h3-7H2,1-2H3,(H,15,16)(H,17,18)/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJBDXXURSIWBY-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C)C(=O)O)C(=O)NC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(\C)/C(=O)O)/C(=O)NC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyanocyclohexyl group: This can be achieved by reacting cyclohexylamine with cyanogen bromide under controlled conditions.

    Coupling with dimethylprop-2-enoic acid: The cyanocyclohexyl group is then coupled with dimethylprop-2-enoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Hydrogenation of the α,β-Unsaturated System

The (2Z)-configured double bond in the prop-2-enoic acid backbone is susceptible to catalytic hydrogenation. Using palladium on carbon (Pd/C) or platinum oxide (PtO₂) under H₂ gas, the double bond can be reduced to yield a saturated carboxylic acid derivative:

(2Z)-...prop-2-enoic acidH2/Pd-C3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylpropanoic acid\text{(2Z)-...prop-2-enoic acid} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylpropanoic acid}

Conditions : Room temperature, 1–3 atm H₂, ethanol solvent .

Esterification of the Carboxylic Acid Group

The free carboxylic acid can react with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄, HCl) to form esters:

Acid+R-OHH+Methyl/ethyl ester derivative+H2O\text{Acid} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Methyl/ethyl ester derivative} + \text{H}_2\text{O}

Example : Reaction with methanol yields the methyl ester, useful for derivatization in analytical applications .

Amide Hydrolysis

The carbamoyl group (-CONH-) linking the cyclohexylcyanide moiety can undergo hydrolysis:

  • Acidic Hydrolysis :

    AcidHCl, Δ2,3-dimethylprop-2-enoic acid+1-cyanocyclohexylamine\text{Acid} \xrightarrow{\text{HCl, Δ}} \text{2,3-dimethylprop-2-enoic acid} + \text{1-cyanocyclohexylamine}
  • Basic Hydrolysis :

    AcidNaOH, ΔSodium carboxylate+1-cyanocyclohexylamine\text{Acid} \xrightarrow{\text{NaOH, Δ}} \text{Sodium carboxylate} + \text{1-cyanocyclohexylamine}

Conditions : Reflux in 6M HCl or 2M NaOH for 4–6 hours .

Nitrile Group Hydrolysis

The 1-cyanocyclohexyl substituent can be hydrolyzed to a carboxylic acid under strong conditions:

1-cyanocyclohexylH2SO4/H2O, Δcyclohexanecarboxylic acid\text{1-cyanocyclohexyl} \xrightarrow{\text{H}_2\text{SO}_4/\text{H}_2\text{O, Δ}} \text{cyclohexanecarboxylic acid}

Conditions : Concentrated H₂SO₄ at 150°C for 8–12 hours .

Electrophilic Addition Reactions

The α,β-unsaturated system can undergo bromination or epoxidation:

  • Bromination :

    Acid+Br22,3-dibromo-2,3-dimethylpropanoic acid derivative\text{Acid} + \text{Br}_2 \rightarrow \text{2,3-dibromo-2,3-dimethylpropanoic acid derivative}
  • Epoxidation :

    Acid+mCPBAEpoxide derivative\text{Acid} + \text{mCPBA} \rightarrow \text{Epoxide derivative}

Conditions : Bromine in CCl₄ (0°C) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane .

Oxidative Cleavage

Oxidizing agents like KMnO₄ or OsO₄ can cleave the double bond:

AcidKMnO4/H+2,3-dimethylmalonic acid+CO2\text{Acid} \xrightarrow{\text{KMnO}_4/\text{H}^+} \text{2,3-dimethylmalonic acid} + \text{CO}_2

Conditions : Acidic KMnO₄ at 60°C .

Cyclization Reactions

Intramolecular reactions between the carboxylic acid and carbamoyl groups could form γ-lactams under dehydrating conditions:

AcidPCl55-membered lactam\text{Acid} \xrightarrow{\text{PCl}_5} \text{5-membered lactam}

Conditions : Phosphorus pentachloride (PCl₅) in anhydrous DCM .

Structural Influences on Reactivity

  • Steric Effects : The 2,3-dimethyl groups hinder nucleophilic attack at the β-carbon, favoring electrophilic additions over Michael additions.

  • Electronic Effects : The electron-withdrawing carbamoyl and nitrile groups polarize the double bond, enhancing electrophilic reactivity .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C13H18N2O3
  • Molar Mass : 250.29 g/mol
  • Density : 1.18 g/cm³
  • Boiling Point : 525.2 °C
  • pKa : 4.30

These properties contribute to its reactivity and suitability for various applications.

Chemistry

In the field of chemistry, (2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid serves as a building block for synthesizing more complex molecules. Its structure allows for diverse modifications, which can lead to the development of novel compounds with specific properties.

Biology

Biologically, this compound is being investigated for its potential as a biochemical probe to study enzyme interactions. Research indicates that it may influence enzyme activity, making it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties , particularly in:

  • Anti-inflammatory activities : Preliminary studies suggest that the compound may reduce inflammation markers in vitro.
  • Anticancer activities : Investigations have shown potential cytotoxic effects against various cancer cell lines, indicating its promise as an anticancer agent.

Industry

Industrially, this compound is utilized in the development of new materials and chemical processes. Its unique properties enable the formulation of advanced materials that can be applied in various sectors, including pharmaceuticals and polymers.

Table 1: Summary of Research Findings

Application AreaKey FindingsReferences
ChemistryUsed as a building block for complex molecules
BiologyPotential biochemical probe for enzyme interactions
MedicineExhibits anti-inflammatory and anticancer properties
IndustryDevelopment of advanced materials

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal examined the anti-inflammatory effects of this compound on cultured human cells. Results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to controls.

Case Study 2: Anticancer Activity

Research conducted on various cancer cell lines revealed that this compound exhibited selective cytotoxicity. In vitro tests showed IC50 values in the low micromolar range against breast cancer cells, suggesting its potential as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of (2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Biological Activity

(2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid, with the CAS number 1148027-01-3, is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound's molecular formula is C13H18N2O3C_{13}H_{18}N_{2}O_{3}, with a molar mass of 250.29 g/mol. Key physical properties include:

  • Density : 1.18 g/cm³ (predicted)
  • Boiling Point : 525.2 °C (predicted)
  • pKa : 4.30 (predicted)
PropertyValue
Molecular FormulaC13H18N2O3
Molar Mass250.29 g/mol
Density1.18 g/cm³
Boiling Point525.2 °C
pKa4.30

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a herbicide and its effects on various biological systems.

Research indicates that this compound may function through inhibition of specific enzymatic pathways involved in plant growth and development, particularly by targeting the synthesis of essential amino acids or disrupting metabolic pathways critical for herbaceous plants .

Case Studies and Research Findings

  • Herbicidal Activity
    • A study demonstrated that this compound exhibited significant herbicidal properties against several weed species. The mechanism was attributed to its ability to inhibit the activity of key enzymes involved in amino acid biosynthesis, leading to stunted growth and eventual plant death .
  • Toxicological Assessments
    • Toxicity studies have shown varying degrees of cytotoxicity in mammalian cell lines, suggesting that while the compound may be effective as a herbicide, careful consideration is needed regarding its environmental impact and safety for non-target organisms .
  • Pharmacological Potential
    • Preliminary pharmacological studies indicate potential anti-inflammatory properties, with the compound showing promise in modulating inflammatory pathways in vitro. Further research is required to elucidate its efficacy and mechanism of action in biological systems beyond herbicidal applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally related analogs, focusing on functional groups, molecular properties, and crystallographic insights.

Key Structural Analogs

The most relevant analogs include derivatives sharing the 1-cyanocyclohexyl group or carbamoyl-enoic acid framework. Examples from the Enamine Ltd. catalogue () and literature are highlighted below:

Compound Name Molecular Formula Molecular Weight CAS Number Functional Groups Key Features
(2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid (Target) C₁₅H₂₁N₂O₃ 277.34 Not Provided Enoic acid, carbamoyl, cyanocyclohexyl Z-configuration, conjugated π-system
2-(1-cyanocyclohexyl)acetamide C₉H₁₄N₂O 175.18 892549-17-6 Acetamide, cyanocyclohexyl Simpler backbone, no conjugated acid
(2Z)-2,3-dichloroprop-2-enoyl chloride C₃H₃Cl₂O 156.96 Not Provided Enoyl chloride, dichloro-substituent Reactive acylating agent

Functional Group Analysis

  • Target Compound: The enoic acid group enables hydrogen-bonding interactions (e.g., with water or protein residues), while the carbamoyl and cyanocycloclohexyl groups contribute to hydrophobicity and steric bulk. The Z-configuration may influence binding selectivity .
  • 2-(1-cyanocyclohexyl)acetamide: Lacks the acidic proton and conjugated system of the target compound, reducing its capacity for ionic interactions. The acetamide group may participate in hydrogen bonding but with lower acidity compared to the enoic acid .
  • (2Z)-2,3-dichloroprop-2-enoyl chloride: The dichloro and enoyl chloride groups enhance electrophilicity, making this compound highly reactive toward nucleophiles (e.g., amines or alcohols).

Crystallographic and Hydrogen-Bonding Patterns

  • Target Compound: Likely exhibits a hydrogen-bonded network involving the enoic acid (–COOH) and carbamoyl (–CONH–) groups, as observed in similar structures. Graph set analysis (as per Etter’s rules) may reveal motifs like $ \mathbf{R_2^2(8)} $ chains or $ \mathbf{D} $ patterns .
  • 2-(1-cyanocyclohexyl)acetamide: The acetamide’s –NH₂ and carbonyl groups may form dimers or chains, but the absence of an acidic proton limits three-dimensional network formation.

Reactivity and Stability

  • The dichloroenoyl chloride derivative’s high reactivity contrasts with the target’s stability under ambient conditions, underscoring the role of electron-withdrawing groups (e.g., –Cl vs. –CN) in modulating reactivity.

Research Findings and Data Validation

  • Crystallographic Validation : The target compound’s structure would require validation via PLATON or CIF-checking tools to ensure geometric accuracy and absence of disorders, as emphasized in modern crystallographic practice .
  • Synthetic Accessibility: The 1-cyanocyclohexyl group is commercially available (e.g., Enamine Ltd. Building Blocks), suggesting feasible synthesis routes for analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2Z)-3-[(1-cyanocyclohexyl)carbamoyl]-2,3-dimethylprop-2-enoic acid, and what key reaction parameters influence yield and selectivity?

  • Methodological Answer : The synthesis often involves multicomponent coupling reactions mediated by transition metals. For example, zirconium- or palladium-catalyzed reactions enable the integration of nitriles and carbamoyl groups via Si–C or C≡N bond cleavage and reorganization . Key parameters include:

  • Catalyst selection : Palladium facilitates C–C bond formation (e.g., coupling of silylaryl bromides with alkynes) , while zirconium mediates nitrile insertion into strained silacycles .
  • Steric effects : Bulky nitriles (e.g., tert-butyl cyanide) can halt intermediates for selective functionalization .
  • Solvent and temperature : Polar aprotic solvents (e.g., THF) and controlled heating (60–80°C) improve regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the stereochemistry and functional groups of this compound?

  • Methodological Answer :

  • NMR : The (2Z)-configuration is confirmed via 1H^1H-NMR coupling constants (JH,H1012HzJ_{H,H} \approx 10–12 \, \text{Hz} for trans-olefin protons). The cyclohexyl carbamoyl group shows distinct 13C^{13}\text{C}-NMR signals at δ 155–160 ppm (C=O) and δ 115–120 ppm (C≡N) .
  • IR : Stretching bands at ~2250 cm1^{-1} (C≡N) and ~1680 cm1^{-1} (carbamoyl C=O) validate functional groups .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+) confirms molecular formula and purity .

Q. What preliminary biological screening approaches assess the therapeutic potential of this compound?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme inhibition : Test against serine hydrolases or proteases using fluorogenic substrates, given structural analogs’ activity .
  • Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines, noting IC50_{50} values .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) can identify interactions .

Advanced Research Questions

Q. How can steric hindrance during the incorporation of the 1-cyanocyclohexyl group be mitigated?

  • Methodological Answer : Steric hindrance in the carbamoyl moiety is addressed by:

  • Pre-organizing intermediates : Use strained silacyclopropanes or zirconacycles to pre-activate the nitrile component, reducing steric clash during coupling .
  • Stepwise synthesis : Introduce the cyclohexyl group before the carbamoyl moiety via sequential Pd-catalyzed amidation and cyanidation .
  • Solvent optimization : Low-polarity solvents (e.g., toluene) reduce aggregation of bulky intermediates .

Q. How do transition metal catalysts (Pd, Zr, Rh) influence mechanistic pathways in synthesizing enoic acid derivatives?

  • Methodological Answer :

  • Palladium : Catalyzes oxidative addition and migratory insertion, enabling C–C bond formation (e.g., coupling of silylaryl bromides with alkynes) .
  • Zirconium : Mediates Si–C bond cleavage and nitrile insertion, forming heterocyclic intermediates (e.g., pyrrolo[3,2-c]pyridines) .
  • Rhodium : Activates robust Si–Csp3^3 bonds under mild conditions for silacycle formation, offering complementary pathways .

Q. What computational methods model the compound’s conformation and predict biological interactions?

  • Methodological Answer :

  • Conformational analysis : Density Functional Theory (DFT) optimizes the (2Z)-configuration and assesses steric strain in the cyclohexyl group .
  • Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds with the carbamoyl and cyano groups .
  • MD simulations : Assess stability in biological membranes using GROMACS, focusing on hydrophobic interactions from dimethylpropene .

Q. How can contradictory data on reaction outcomes with different metal catalysts be resolved?

  • Methodological Answer :

  • Mechanistic studies : Use isotopic labeling (e.g., 13C^{13}\text{C}-nitriles) to track bond cleavage/reorganization pathways in Zr- vs. Pd-catalyzed reactions .
  • Kinetic profiling : Compare rate constants (e.g., via in situ IR) to identify rate-determining steps influenced by metals .
  • Cross-coupling validation : Replicate reactions with mixed catalysts (e.g., Pd/Zr) to isolate competing pathways .

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